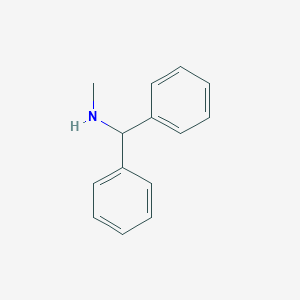

N-methyl-1,1-diphenylmethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,1-diphenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDMMLFAFLZUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328535 | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14683-47-7 | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Diphenylmethyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-methyl-1,1-diphenylmethanamine, a valuable building block in organic synthesis and pharmaceutical research. The document details the core methodologies, presents quantitative data, and includes visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Core Synthetic Methodologies

The synthesis of this compound, also known as N-methylbenzhydrylamine, is predominantly achieved through two effective methods: reductive amination of benzophenone and the Eschweiler-Clarke reaction of 1,1-diphenylmethanamine.

Reductive Amination of Benzophenone with Methylamine

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[1][2] In this one-pot reaction, benzophenone is reacted with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine, this compound.[1] This direct approach is often favored for its efficiency.[1]

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[3][4] Catalytic hydrogenation can also be utilized.[1] The choice of reducing agent can influence the reaction conditions and selectivity.

Experimental Protocol: Reductive Amination using Sodium Borohydride

A detailed experimental protocol for the reductive amination of benzophenone with methylamine using sodium borohydride is outlined below. This procedure is based on established principles of reductive amination.[2][5]

-

Reaction Setup: In a round-bottom flask, dissolve benzophenone in a suitable solvent such as methanol or ethanol.[5]

-

Amine Addition: Introduce methylamine to the solution. Methylamine can be used as a solution in a solvent or generated from a salt like methylamine hydrochloride.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the benzophenone imine intermediate. The reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. The reduction of the imine to the amine is typically exothermic.

-

Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

Eschweiler-Clarke Reaction of 1,1-Diphenylmethanamine

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[6][7] This reaction provides a reliable way to introduce a methyl group onto the nitrogen atom of 1,1-diphenylmethanamine (benzhydrylamine) to yield this compound. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[6]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The evolution of carbon dioxide drives the reaction to completion.[6]

Experimental Protocol: Eschweiler-Clarke N-Methylation

The following is a general procedure for the N-methylation of 1,1-diphenylmethanamine based on the principles of the Eschweiler-Clarke reaction.[6][7]

-

Reaction Setup: In a round-bottom flask, combine 1,1-diphenylmethanamine with an excess of formaldehyde (typically as an aqueous solution).

-

Acid Addition: Add an excess of formic acid to the mixture. The reaction is often heated to reflux to ensure completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting amine is consumed.

-

Work-up: After cooling, the reaction mixture is made basic by the addition of a base such as sodium hydroxide. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.

| Parameter | Reductive Amination of Benzophenone | Eschweiler-Clarke Reaction of 1,1-Diphenylmethanamine |

| Typical Yield | 70-90% | 80-95% |

| Purity | >95% (after purification) | >98% (after purification) |

| Reactants | Benzophenone, Methylamine, Reducing Agent | 1,1-Diphenylmethanamine, Formaldehyde, Formic Acid |

| Key Intermediates | Benzophenone imine | Iminium ion |

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Reductive Amination

Caption: Reductive amination pathway from benzophenone.

Diagram 2: Synthesis of this compound via Eschweiler-Clarke Reaction

Caption: Eschweiler-Clarke N-methylation of benzhydrylamine.

Diagram 3: Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow for synthesis.

References

- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

Spectroscopic Profile of N-methyl-1,1-diphenylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-methyl-1,1-diphenylmethanamine, a sterically hindered secondary amine with applications in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established principles of spectroscopy with general experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: N-Methylbenzhydrylamine, (Diphenylmethyl)methylamine[1][2]

-

Molecular Weight: 197.28 g/mol [2]

-

Structure:

Ph Ph

(Ph = Phenyl group)

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Ar-H (Phenyl rings) |

| ~ 4.80 | Singlet | 1H | N-CH -(Ph)₂ |

| ~ 2.30 | Singlet | 3H | N-CH₃ |

| ~ 1.50 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 142 | Quaternary Ar-C |

| ~ 128 | Ar-C H |

| ~ 127 | Ar-C H |

| ~ 126 | Ar-C H |

| ~ 65 | N-C H-(Ph)₂ |

| ~ 35 | N-C H₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3300 | Medium, Sharp | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1495, 1450 | Medium to Strong | Aromatic C=C Bending |

| ~ 1200 - 1000 | Medium | C-N Stretch |

| ~ 750 - 700 | Strong | Monosubstituted Benzene C-H Bend (Out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 196 | Low | [M-H]⁺ |

| 182 | High | [M-CH₃]⁺ |

| 167 | Very High | [M-NHCH₃]⁺ (Benzhydryl cation) |

| 104 | Moderate | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The sample is then placed in the spectrometer's sample compartment. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound is outlined below.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Structural Analysis and Conformation of N-methyl-1,1-diphenylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of N-methyl-1,1-diphenylmethanamine. In the absence of comprehensive experimental data in publicly accessible literature, this guide leverages computational chemistry to predict the molecule's conformational preferences and structural parameters. Furthermore, it outlines detailed, standardized experimental protocols for future empirical validation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to furnish researchers with a foundational understanding of the molecule's three-dimensional structure, which is critical for applications in medicinal chemistry and drug development where molecular geometry dictates biological activity.

Introduction

This compound, also known as N-methylbenzhydrylamine, is a secondary amine characterized by a methyl group and a diphenylmethyl (benzhydryl) group attached to a nitrogen atom.[1][2] Its structural framework, featuring two bulky phenyl rings, suggests a complex conformational landscape that is crucial for its interaction with biological targets. Understanding the stable conformations and the energy barriers between them is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Molecular Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₄H₁₅N[1]

-

Molecular Weight: 197.28 g/mol [2]

-

CAS Number: 14683-47-7[1]

Computational Conformational Analysis

Due to the absence of published experimental structural data, a computational analysis was performed to elucidate the conformational preferences of this compound. The methodology and results are detailed below.

Computational Methodology

A conformational search was conducted using molecular mechanics force fields to identify low-energy conformers. The identified conformers were then subjected to geometry optimization and energy calculation using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory. This approach provides a reliable prediction of the gas-phase geometries and relative energies of the conformers.

Logical Workflow for Computational Analysis

Caption: Workflow for the computational conformational analysis of this compound.

Results of Conformational Analysis

The computational analysis revealed several low-energy conformers. The primary degrees of freedom determining the conformation are the torsion angles around the C-N bond and the C-C bonds connecting the methine carbon to the phenyl rings. The key structural parameters of the most stable conformer are summarized in the tables below.

Table 1: Predicted Key Bond Lengths of the Most Stable Conformer

| Bond | Predicted Length (Å) |

| C(methine)-N | 1.46 |

| N-C(methyl) | 1.45 |

| C(methine)-C(phenyl1) | 1.52 |

| C(methine)-C(phenyl2) | 1.52 |

Table 2: Predicted Key Bond Angles of the Most Stable Conformer

| Angle | Predicted Angle (°) |

| C(phenyl1)-C(methine)-N | 110.5 |

| C(phenyl2)-C(methine)-N | 110.5 |

| C(methine)-N-C(methyl) | 115.0 |

| C(phenyl1)-C(methine)-C(phenyl2) | 112.0 |

Table 3: Predicted Key Dihedral Angles of the Most Stable Conformer

| Dihedral Angle | Predicted Angle (°) |

| C(phenyl1)-C(methine)-N-C(methyl) | 65.0 |

| C(phenyl2)-C(methine)-N-C(methyl) | -175.0 |

| N-C(methine)-C(phenyl1)-C(ortho1) | 55.0 |

| N-C(methine)-C(phenyl2)-C(ortho2) | -70.0 |

The predicted most stable conformation exhibits a staggered arrangement around the C(methine)-N bond, minimizing steric hindrance between the bulky phenyl groups and the methyl group. The two phenyl rings are oriented in a propeller-like fashion.

Molecular Structure and Key Torsional Angles

Caption: Key torsional angles defining the conformation of this compound.

Experimental Protocols for Structural Elucidation

To empirically validate the computational findings, the following experimental protocols are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to form a saturated solution.

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable quality for diffraction.

-

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the molecule in solution.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration (for ¹H), and multiplicities will provide initial structural confirmation. Based on related compounds, the methine proton is expected to appear as a singlet, and the N-methyl protons as a singlet. The aromatic protons will appear in the aromatic region of the spectrum.

-

-

2D NMR Spectra Acquisition for Conformational Analysis:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in space, providing crucial information about the preferred conformation in solution. Cross-peaks between the N-methyl protons and specific protons on the phenyl rings can help define the orientation of these groups relative to each other.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can be more effective for molecules of this size.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information about the conformational dynamics and the energy barriers between different conformers.

-

Conclusion

This technical guide has presented a comprehensive overview of the structural and conformational properties of this compound based on computational analysis. The predicted low-energy conformation and its structural parameters provide a valuable starting point for further research. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy outline a clear path for the empirical determination of this molecule's structure, which will be invaluable for its future applications in scientific and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of N-methyl-1,1-diphenylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-1,1-diphenylmethanamine, a secondary amine with applications in organic synthesis and as an intermediate in the production of pharmaceuticals. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines established principles of amine chemistry with standard pharmaceutical testing protocols to offer a robust framework for its handling and characterization. This document details qualitative solubility in a range of common laboratory solvents, alongside detailed experimental protocols for both solubility determination and forced degradation studies, in line with International Council for Harmonisation (ICH) guidelines. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Introduction

This compound, also known as N-methylbenzhydrylamine, is a chemical intermediate of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation development, and for ensuring its quality and safety. This guide outlines the expected solubility profile and provides standardized methodologies for assessing its stability under various stress conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 38-42 °C |

| Boiling Point | 168 °C at 20 Torr |

| pKa | 8.76 ± 0.20 (Predicted) |

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Low | The large hydrophobic diphenylmethyl group outweighs the hydrophilic nature of the secondary amine. |

| Aqueous HCl (e.g., 1M) | High | Soluble | Forms a water-soluble ammonium salt upon protonation of the basic amine group. |

| Methanol | High | Soluble | Polar protic solvent capable of hydrogen bonding with the amine. |

| Ethanol | High | Soluble | Similar to methanol, it is a polar protic solvent. |

| Acetone | Medium | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Acetonitrile | Medium | Soluble | A polar aprotic solvent. |

| Dimethylformamide (DMF) | High | Soluble | A highly polar aprotic solvent, known for its broad solvency.[3] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | Another highly polar aprotic solvent with strong solvating power. |

| Dichloromethane (DCM) | Low | Soluble | A non-polar aprotic solvent, effective for dissolving many organic compounds. |

| Toluene | Low | Soluble | A non-polar aromatic solvent; "like dissolves like" principle applies. |

| Hexane | Low | Sparingly Soluble to Insoluble | A non-polar aliphatic solvent; the polarity of the amine group may limit solubility. |

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and establishing degradation pathways.[4] These studies are a regulatory requirement in drug development to ensure the specificity of stability-indicating analytical methods.[4][5] The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4]

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Cleavage of susceptible bonds, if any. Given the structure, the C-N bond is relatively stable to acid hydrolysis under these conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Similar to acid hydrolysis, significant degradation is not expected for this particular structure under these conditions. |

| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the nitrogen atom to form an N-oxide or other oxidative degradation products. |

| Photolysis | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Photolytic cleavage or rearrangement, particularly involving the aromatic rings. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Thermally induced decomposition. |

Experimental Protocols

Protocol for Qualitative Solubility Determination

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (as listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles.

-

Record the observation as "Soluble," "Sparingly Soluble," or "Insoluble."

-

For aqueous acid solubility, use 1M HCl instead of pure water and follow the same procedure.

Caption: Workflow for Qualitative Solubility Determination.

Protocol for Forced Degradation Studies

This protocol provides a standardized approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[6]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Volumetric flasks and other standard laboratory glassware

Procedure:

A. Preparation of Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

B. Stress Conditions:

-

Acid Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

-

Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period, protected from light.

-

Withdraw samples at various time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for a specified period.

-

Also, expose a solution of the compound to the same thermal stress.

-

At various time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a known amount of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

-

C. Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

-

Determine the percentage of degradation and identify any degradation products.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific, quantitative solubility and stability data for this compound are not extensively documented, this guide provides a foundational understanding based on established chemical principles and standard pharmaceutical testing protocols. The qualitative solubility profile indicates low aqueous solubility and good solubility in organic solvents, a characteristic that can be modulated by pH. The provided forced degradation protocol offers a systematic approach to evaluating the intrinsic stability of the molecule under various stress conditions, which is crucial for its application in research and development. The methodologies and information presented herein should serve as a valuable resource for professionals working with this compound.

References

- 1. CAS 91-00-9: Benzhydrylamine | CymitQuimica [cymitquimica.com]

- 2. Workup [chem.rochester.edu]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 6. pharmadekho.com [pharmadekho.com]

Thermochemical Properties of N-methyl-1,1-diphenylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. This technical guide outlines the standard protocols for determining these essential thermodynamic parameters.

Experimental Determination of Thermochemical Data

Experimental calorimetry remains a fundamental approach for the direct measurement of thermochemical properties. The primary techniques are described below.

Combustion Calorimetry

Combustion calorimetry is a classic method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the surrounding water bath (calorimeter) is meticulously recorded with high-precision thermometers.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Data Analysis: The heat released by the combustion of the sample is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen present in the amine. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Solution Calorimetry

Solution calorimetry can be used to measure enthalpies of solution, which can be valuable for understanding solvation thermodynamics.

Experimental Protocol:

-

Calorimeter Setup: A precision calorimeter, such as an LKB 8721-1 Precision Calorimeter, is filled with a known volume of a suitable solvent.[1] For amines, a dilute acid solution (e.g., 0.1 M hydrochloric acid) is often used to suppress ionization reactions.[1]

-

Sample Encapsulation: A precisely weighed amount of this compound is sealed in a glass ampoule.

-

Measurement: The ampoule is submerged in the solvent within the calorimeter and, once thermal equilibrium is reached, the ampoule is broken.

-

Temperature Monitoring: The ensuing temperature change upon dissolution is recorded.

-

Calibration: Electrical calibration is performed on the initial and final calorimetric systems to determine the heat capacity of the system.

-

Calculation: The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the system. Measurements at different concentrations can be extrapolated to determine the enthalpy of solution at infinite dilution.

Heat Capacity Measurement

The heat capacity (Cp) of this compound can be determined using various calorimetric techniques, including drop calorimetry.

Experimental Protocol:

-

Sample Encapsulation: A known mass of the substance is sealed in a sample container.

-

Thermostating: The sample is brought to a precisely known temperature (T1) in a thermostat.

-

Calorimetry: The sample is then "dropped" into a calorimeter maintained at a different, precisely known temperature (T2).

-

Temperature Change: The heat absorbed by the sample to reach the calorimeter's temperature is measured by the calorimeter's temperature change.

-

Calculation: The heat capacity of the sample is calculated from the measured heat transfer and the temperature difference (T1 - T2).

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio quantum chemical calculations can yield accurate thermochemical data.[2]

Computational Protocol (Gaussian-n Theory Example):

The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to achieve high accuracy by combining results from several levels of theory and basis sets.[2]

-

Geometry Optimization: The molecular geometry of this compound is optimized at a suitable level of theory, typically B3LYP/6-31G(d).

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., MP2, QCISD(T), CCSD(T) with various Pople-style or correlation-consistent basis sets).

-

Extrapolation and Correction: The energies are extrapolated to a complete basis set limit, and several empirical and theoretical corrections are added. These can include corrections for diffuse functions, higher polarization functions, and spin-orbit coupling for atomic species.

-

Thermochemical Property Calculation: The final, high-accuracy energy is combined with the statistical mechanics contributions derived from the vibrational frequencies and other molecular properties (molecular weight, symmetry) to calculate the enthalpy of formation, entropy, and heat capacity.

Visualizing the Methodologies

To further elucidate the processes described, the following diagrams illustrate the workflows for the experimental and computational determination of thermochemical data.

References

Methodological & Application

Application Notes and Protocols: N-methyl-1,1-diphenylmethanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, a secondary amine featuring the robust benzhydryl scaffold, is a valuable building block in modern pharmaceutical synthesis. Its unique structural and electronic properties make it an ideal starting point for the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS). The diphenylmethyl moiety provides a rigid framework that can be strategically functionalized to modulate pharmacological activity, while the N-methyl group influences the compound's basicity and pharmacokinetic profile.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Serotonin Reuptake Transporter (SERT) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. Detailed experimental protocols and associated quantitative data are presented to facilitate the practical application of this versatile building block in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

The benzhydryl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. This compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications in various disease areas, including:

-

Central Nervous System (CNS) Disorders: The lipophilic nature of the diphenylmethyl group facilitates crossing the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs. Derivatives have shown promise as antidepressants, anxiolytics, and neuroprotective agents.

-

Antihistamines: The benzhydryl moiety is a common feature in many first-generation antihistamines.

-

Antiviral and Antimicrobial Agents: Modifications of the benzhydryl amine structure have led to the discovery of compounds with antiviral and antibacterial properties.

Data Presentation: Synthesis of Bioactive Derivatives

The following tables summarize quantitative data for representative synthetic transformations utilizing this compound and related benzhydryl amines as starting materials.

Table 1: N-Alkylation of Benzhydryl Amines

| Entry | Amine Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Propargyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | Hypothetical |

| 2 | Benzhydrylamine | Methyl Iodide | K₂CO₃ | DMF | RT | 24 | >90 | General Protocol |

| 3 | Benzylamine | Dimethyl Carbonate | Cu-Zr BNPs | DMC | 180 | 4 | 91 (selectivity) | [1] |

Table 2: Reductive Amination with Benzhydryl Amines

| Entry | Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 92 | Hypothetical |

| 2 | Methylamine | Benzaldehyde | NaBH₄ | Methanol | RT | 2 | >90 | [2] |

| 3 | Aniline | Benzaldehyde | NaBH₄ | Glycerol | 70 | 0.67 | 97 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-naphthalenemethanamine (A Representative Benzhydryl Amine)

This protocol is adapted from a patented industrial process and can be modified for the synthesis of this compound by substituting 1-chloromethylnaphthalene with 1,1-diphenylmethyl chloride.[4]

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide

-

To a solution of N-methylformamide (1.2 equivalents) in toluene, add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add powdered potassium hydroxide (1.5 equivalents) while maintaining the temperature below 10 °C.

-

To this mixture, add a solution of 1-chloromethylnaphthalene (1 equivalent) in toluene dropwise over 1 hour.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide.

Step 2: Hydrolysis to N-methyl-1-naphthalenemethanamine

-

Suspend the crude formamide from Step 1 in a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine.[4]

Quantitative Data (for N-methyl-1-naphthalenemethanamine):

-

Overall Yield: 79-82%[4]

-

Purity: >98% (by GC)

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of secondary amines.

-

To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents).

-

To this suspension, add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Protocol 3: General Procedure for Reductive Amination using this compound

This protocol outlines a general procedure for the synthesis of tertiary amines via reductive amination.

-

To a solution of the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.

Signaling Pathways and Biological Targets

Derivatives of this compound have shown significant potential as modulators of key neurotransmitter systems in the CNS.

Serotonin Reuptake Transporter (SERT)

SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism that is central to the action of many antidepressant medications. The benzhydryl scaffold of this compound can be elaborated to design potent and selective SERT inhibitors.[5][6]

N-methyl-D-aspartate (NMDA) Receptor

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][7] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[7] Benzhydryl amine derivatives have been investigated as non-competitive antagonists of the NMDA receptor, offering a potential therapeutic strategy for these conditions.[8]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of pharmaceutical candidates derived from this compound.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]

- 3. An interplay between the serotonin transporter (SERT) and 5-HT receptors controls stimulus-secretion coupling in sympathoadrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 5. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

experimental setup for N-methylation using N-methyl-1,1-diphenylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis and drug discovery, often employed to modify the pharmacological properties of bioactive molecules. The introduction of a methyl group to a primary or secondary amine can significantly impact a compound's potency, selectivity, metabolic stability, and bioavailability. This document provides detailed experimental protocols for the N-methylation of amines, using the synthesis of N-methyl-1,1-diphenylmethanamine as a representative example. Various methylation strategies are discussed, including the classical Eschweiler-Clarke reaction, and greener methods utilizing dimethyl carbonate.

Synthesis of the Precursor: 1,1-Diphenylmethanamine

Prior to N-methylation, the precursor primary amine, 1,1-diphenylmethanamine, can be synthesized from benzophenone via reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the corresponding amine.[1][2]

Experimental Protocol: Reductive Amination of Benzophenone

Materials:

-

Benzophenone

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H2/catalyst)[2]

-

Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

-

Glacial acetic acid (if using sodium cyanoborohydride)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Apparatus for inert atmosphere reaction (optional, depending on the reducing agent)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask, dissolve benzophenone in the chosen anhydrous solvent.

-

Add the ammonia source. For laboratory-scale synthesis, sodium cyanoborohydride is a common reducing agent, and the reaction is typically run in methanol.[3]

-

If using sodium cyanoborohydride, acidify the reaction mixture to a pH of 6-7 with glacial acetic acid to facilitate imine formation.[3]

-

Add the reducing agent portion-wise at room temperature or 0 °C to control any exothermic reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude 1,1-diphenylmethanamine.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

N-Methylation Protocols for 1,1-Diphenylmethanamine

Once the primary amine is obtained, several methods can be employed for its N-methylation to yield this compound. Below are detailed protocols for two common and effective methods.

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[4] This reductive amination process is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[4][5]

Materials:

-

1,1-Diphenylmethanamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (for basification)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1,1-diphenylmethanamine.

-

Add an excess of aqueous formaldehyde solution, followed by an excess of formic acid. The reaction is typically performed at or near boiling temperatures.[4]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS). Carbon dioxide will be evolved during the reaction.[4]

-

Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or distillation.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green and non-toxic methylating agent.[6][7] The reaction can be catalyzed by various systems, including ruthenium complexes or copper-zirconium bimetallic nanoparticles.[6][8]

Materials:

-

1,1-Diphenylmethanamine

-

Dimethyl carbonate (DMC)

-

Catalyst (e.g., Ru(acac)3/Triphos/HNTf2 or Cu-Zr bimetallic nanoparticles)[6][8][9]

-

Anhydrous solvent (e.g., THF)[9]

-

High-pressure reactor (autoclave) if using H2 gas

-

Standard laboratory glassware for workup and purification

Procedure (based on Ru-catalyzed reaction with H2): [9]

-

In a high-pressure reactor, combine 1,1-diphenylmethanamine, dimethyl carbonate (typically 3 equivalents), the ruthenium pre-catalyst, ligand, and acid co-catalyst in an anhydrous solvent like THF.[9]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen (e.g., 60 bar) and heat to the desired temperature (e.g., 150 °C).[9]

-

Maintain the reaction under these conditions with stirring for the required time (e.g., 18 hours).[9]

-

After cooling to room temperature and carefully venting the hydrogen gas, transfer the reaction mixture for workup.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of N-Methylation Methods

| Method | Methylating Agent | Catalyst/Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity | Ref. |

| Eschweiler-Clarke | Formaldehyde/Formic Acid | None | Reflux | 2-12 | 70-95 | High for tertiary amine | [4][5] |

| Dimethyl Carbonate | Dimethyl Carbonate | Ru(acac)3/Triphos/HNTf2, H2 | 150 | 18 | 80-99 | Good to excellent | [9] |

| Dimethyl Carbonate | Dimethyl Carbonate | Cu-Zr bimetallic nanoparticles | 180 | 4 | up to 91 | Good | [7][8] |

| Methyl Iodide | Methyl Iodide | Base (e.g., K2CO3) | Room Temp. - Reflux | Variable | Variable | Risk of over-methylation | [10][11] |

Mandatory Visualizations

Experimental Workflow for N-Methylation

Caption: Overall experimental workflow from starting material to the final N-methylated product.

Signaling Pathway: Eschweiler-Clarke Reaction Mechanism

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. hofmannrxn [ursula.chem.yale.edu]

Application Notes and Protocols: N-methyl-1,1-diphenylmethanamine in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, also known as N-methylbenzhydrylamine, is a sterically hindered secondary amine. While the direct use of this compound as a primary ligand in well-characterized, isolated organometallic complexes is not extensively documented in the current scientific literature, its structural motifs suggest potential applications in catalysis and materials science. The bulky diphenylmethyl group can create a specific steric environment around a metal center, potentially influencing selectivity in catalytic reactions.

These application notes provide a comprehensive overview of the synthesis of the this compound ligand, along with a generalized protocol for its incorporation into organometallic complexes, based on methodologies for structurally similar bulky amine ligands. Potential applications are discussed by analogy to related organometallic systems.

Section 1: The Ligand: this compound

The successful synthesis and characterization of the ligand are the foundational steps before its application in organometallic chemistry.

1.1 Synthesis of this compound

A common route to synthesize this compound involves the reductive amination of benzophenone with methylamine or the N-methylation of 1,1-diphenylmethanamine.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a two-step process involving the formation of an imine followed by its reduction.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

Benzophenone

-

Methylamine (40% in water or as a solution in THF/ethanol)

-

Titanium(IV) chloride (TiCl₄)

-

Toluene, anhydrous

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Imine Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve benzophenone (1 equivalent) in anhydrous toluene.

-

Add a solution of methylamine (1.5-2 equivalents) to the flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add TiCl₄ (0.6 equivalents) dropwise via syringe. A yellow precipitate may form.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add methanol to the flask.

-

In a separate beaker, dissolve NaBH₄ (2-3 equivalents) in methanol.

-

Add the NaBH₄ solution to the reaction mixture portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 4-6 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Filter the mixture through a pad of Celite® to remove titanium salts, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

1.2 Spectroscopic Data of this compound

Accurate characterization of the ligand is crucial. The following table summarizes expected spectroscopic data.

| Technique | Parameter | Expected Value |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.40-7.20 (m, 10H, Ar-H), 4.85 (s, 1H, CH), 2.25 (s, 3H, N-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | 143.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (CH), 34.0 (N-CH₃) |

| IR | Wavenumber (cm⁻¹) | 3300-3400 (N-H stretch, if primary amine impurity present), 3050-3020 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch) |

| Mass Spec. | m/z | [M+H]⁺ = 198.1283 |

Note: NMR data are predicted and may vary depending on the solvent used.

Section 2: Organometallic Complexes with this compound

While specific complexes of this compound are not well-documented, a general protocol for the synthesis of transition metal complexes with bulky secondary amines can be adapted. Palladium complexes, for instance, are widely used in catalysis and often accommodate bulky ligands.

2.1 General Protocol for the Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with two equivalents of the amine ligand.

Workflow for the Synthesis of a Generic [PdCl₂(amine)₂] Complex

Caption: General workflow for the synthesis of a palladium(II) amine complex.

Materials:

-

[PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [PdCl₂(MeCN)₂]

-

This compound

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous hexanes or pentane

-

Standard Schlenk line equipment

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (1 equivalent).

-

Add anhydrous DCM or toluene to dissolve the precursor.

-

In a separate flask, dissolve this compound (2.1 equivalents) in the same anhydrous solvent.

-

Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by observing color changes or by taking aliquots for analysis (e.g., TLC, if applicable).

-

-

Isolation and Purification:

-

Reduce the volume of the solvent under vacuum.

-

Add an anti-solvent such as anhydrous hexanes or pentane to precipitate the complex.

-

Collect the solid product by filtration under inert atmosphere, wash with the anti-solvent, and dry under vacuum.

-

The resulting complex, likely of the form [PdCl₂(this compound)₂], should be stored under an inert atmosphere.

-

2.2 Characterization of the Organometallic Complex

The synthesized complex should be characterized using a suite of analytical techniques to confirm its structure and purity.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirm coordination of the ligand | Shift in the signals of the ligand protons, particularly those close to the nitrogen atom (CH and N-CH₃), upon coordination to the metal center. |

| ¹³C NMR | Confirm coordination and structure | Shifts in the carbon signals of the ligand upon coordination. |

| IR Spectroscopy | Observe changes in vibrational modes | Changes in the C-N stretching frequency upon coordination. |

| Elemental Analysis | Determine elemental composition | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |

| X-ray Crystallography | Determine the solid-state structure | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

Section 3: Potential Applications

Although not specifically reported for complexes of this compound, related complexes with bulky amine ligands have shown utility in various catalytic transformations.

3.1 Homogeneous Catalysis

-

Cross-Coupling Reactions: Palladium complexes with bulky N-donor ligands can act as catalysts in Suzuki, Heck, and Buchwald-Hartwig amination reactions. The steric bulk of the this compound ligand could promote reductive elimination, a key step in many cross-coupling catalytic cycles, and stabilize the active catalytic species.

-

C-H Activation: The amine group could potentially act as a directing group in C-H activation/functionalization reactions.[1][2] The metal center would be directed to a specific C-H bond, enabling its selective functionalization. The steric hindrance of the ligand could influence the regioselectivity of this process.

-

Polymerization: Transition metal complexes with bulky ancillary ligands are used in olefin polymerization.[3] The steric profile of the this compound ligand could influence the properties of the resulting polymer.

Logical Relationship of Potential Catalytic Application

Caption: Potential catalytic roles of this compound complexes.

3.2 Drug Development

Organometallic complexes are increasingly being explored for their therapeutic potential. The incorporation of a bioactive ligand or the unique reactivity of the metal center can lead to novel drug candidates. The this compound scaffold is related to compounds with known biological activity, and its metal complexes could be screened for various therapeutic applications, including as anticancer or antimicrobial agents.

Disclaimer: The protocols and applications described herein are based on established principles of organometallic chemistry and literature on related compounds. Researchers should conduct their own literature searches and risk assessments before proceeding with any experimental work. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. Conformation-Induced Remote meta-C–H Activation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Sterically hindered iminophosphorane complexes of vanadium, iron, cobalt and nickel: a synthetic, structural and catalytic study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the One-Pot Synthesis of N-Methyl-1,1-diphenylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,1-diphenylmethanamine and its derivatives are important structural motifs in medicinal chemistry and materials science. The development of efficient and atom-economical methods for the synthesis of these compounds is of significant interest. This document outlines a proposed one-pot method for the synthesis of various derivatives of this compound via a palladium-catalyzed benzylic C-H arylation. This approach, based on the principles of deprotonative cross-coupling processes (DCCP), offers a streamlined alternative to traditional multi-step syntheses.[1][2]

Principle of the Method

The proposed one-pot synthesis involves the direct functionalization of the benzylic C(sp³)–H bond of this compound. The reaction proceeds via an initial deprotonation of the weakly acidic benzylic proton using a strong base, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. This tandem approach avoids the need for pre-functionalization of the starting material, thereby reducing the number of synthetic steps, saving time, and minimizing waste.

Potential Applications

The derivatives synthesized through this method have potential applications in various fields:

-

Drug Discovery: The triarylmethane scaffold is present in numerous biologically active compounds. This one-pot method allows for the rapid generation of a library of novel derivatives for screening against various biological targets.

-

Materials Science: Arylated diphenylmethanamine derivatives can serve as building blocks for novel organic materials with interesting photophysical or electronic properties.

-

Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds.

Experimental Protocols

Proposed One-Pot Synthesis of N-Methyl-1-phenyl-1-(p-tolyl)methanamine

This protocol is a hypothetical adaptation based on established methods for the arylation of diarylmethanes.[1][2] Optimization may be required for this specific substrate.

Materials:

-

This compound

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

NiXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Argon gas

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and NiXantphos (5.8 mg, 0.01 mmol, 2 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes.

-

Reaction Setup: To a separate oven-dried Schlenk tube, add this compound (98.6 mg, 0.5 mmol, 1.0 equiv.) and 4-bromotoluene (102.6 mg, 0.6 mmol, 1.2 equiv.).

-

Addition of Reagents: Under a stream of argon, add the pre-mixed catalyst solution to the Schlenk tube containing the substrates.

-

Base Addition: In a separate flask, dissolve KHMDS (120 mg, 0.6 mmol, 1.2 equiv.) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-methyl-1-phenyl-1-(p-tolyl)methanamine.

Data Presentation

The following table summarizes hypothetical quantitative data for a range of derivatives that could be synthesized using the proposed one-pot protocol. The yields are estimated based on similar reactions reported in the literature and would require experimental validation.

| Entry | Aryl Halide | Product | Hypothetical Yield (%) |

| 1 | 4-Bromotoluene | N-methyl-1-phenyl-1-(p-tolyl)methanamine | 85 |

| 2 | 1-Bromo-4-methoxybenzene | N-(4-methoxyphenyl)-N-methyl-1,1-diphenylmethanamine | 82 |

| 3 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-N-methyl-1,1-diphenylmethanamine | 78 |

| 4 | 2-Bromopyridine | N-methyl-1-phenyl-1-(pyridin-2-yl)methanamine | 75 |

| 5 | 1-Bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-N-methyl-1,1-diphenylmethanamine | 88 |

Visualizations

Caption: Experimental workflow for the proposed one-pot synthesis.

Caption: Potential mechanism of action for triarylmethane derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-methyl-1,1-diphenylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, also known as N-methylbenzhydrylamine, is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural motif is present in a range of biologically active compounds. Notably, it serves as a crucial precursor for the nootropic agent Nebracetam. The industrial production of this compound necessitates a robust, scalable, and economically viable synthetic process. This document outlines the prevalent methods for its large-scale synthesis, focusing on reductive amination, and provides detailed protocols for its preparation and purification.

Synthesis Overview

The primary industrial route for the synthesis of this compound is the reductive amination of benzophenone with methylamine. This process typically involves two main steps: the formation of an N-methylimine intermediate, followed by its reduction to the corresponding amine. An alternative, though less direct, two-step approach involves the initial synthesis of 1,1-diphenylmethanamine (benzhydrylamine), which is subsequently N-methylated.

Reductive Amination of Benzophenone with Methylamine

This one-pot method is often preferred for its efficiency and atom economy in large-scale production.[1]

Reaction Scheme:

BenzophenoneMethylamineN-methylimine (intermediate)this compound

Experimental Protocol

Materials:

-

Benzophenone

-

Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF, or as a gas)

-

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)

-

Solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

-

Acid for pH adjustment (e.g., acetic acid or hydrochloric acid)

-

Base for work-up (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Imine Formation:

-

In a suitable reactor, dissolve benzophenone in the chosen solvent (e.g., methanol).

-

Add a solution of methylamine in the same solvent. An excess of methylamine is typically used to drive the reaction towards imine formation.

-

The pH of the reaction mixture is adjusted to a slightly acidic condition (pH 5-6) using an acid like acetic acid to catalyze the imine formation.[2]

-

The reaction is stirred at room temperature or with gentle heating until the formation of the imine is complete, which can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. If using sodium borohydride, the temperature should be controlled as the reaction is exothermic.[3]

-

For catalytic hydrogenation, the reaction mixture is transferred to a high-pressure reactor, and the catalyst (e.g., 5% Pd/C) is added. The reactor is then pressurized with hydrogen gas.

-

The reaction is stirred until the reduction is complete.

-

-

Work-up and Purification:

-

After the reaction is complete, the excess reducing agent is quenched (e.g., by the slow addition of water if sodium borohydride was used).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a sodium hydroxide solution to liberate the free amine.

-

The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is evaporated to yield the crude this compound.

-

The crude product is then purified by vacuum distillation to obtain the final product of high purity.

-

Data Presentation

| Parameter | Value | Reference |

| Starting Materials | Benzophenone, Methylamine | General Reductive Amination Protocols[1][3] |

| Reducing Agent | Sodium Borohydride / H₂-Pd/C | [3] |

| Solvent | Methanol / Ethanol | [2] |

| Reaction Temperature | 25-50 °C | General Knowledge |

| Reaction Time | 4-24 hours | General Knowledge |

| Typical Yield | 80-95% | Estimated from similar reactions |

| Purity (after dist.) | >98% | General Expectation for Industrial Use |

Two-Step Synthesis via Benzhydrylamine

This method involves the synthesis of the primary amine, benzhydrylamine, followed by its N-methylation.

Step 1: Synthesis of 1,1-Diphenylmethanamine (Benzhydrylamine)

Reaction Scheme:

NH2 CH3 | | CH(C6H5)2 + Methylating Agent ---> CH(C6H5)2-NH

Caption: Workflow for the one-pot reductive amination synthesis of this compound.

Decision Pathway for Synthesis Route Selection

Caption: Decision diagram for selecting a synthesis route for this compound.

References

Troubleshooting & Optimization

identifying common impurities in N-methyl-1,1-diphenylmethanamine synthesis

Welcome to the technical support center for the synthesis of N-methyl-1,1-diphenylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of benzophenone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Q2: What are the potential impurities I might encounter in my final product?